A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: Properties and Applications
A Technical Guide to tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate: Properties and Applications
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction and Core Concepts
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a bifunctional organic molecule of significant interest in medicinal chemistry and organic synthesis. Its structure features a cyclohexane ring in a rigid trans conformation, bearing two key functional groups: a primary hydroxyl (-CH₂OH) group and an amine protected by a tert-butyloxycarbonyl (Boc) group. This unique arrangement makes it an invaluable building block, particularly as a rigid linker in the design of complex molecules like PROTACs (Proteolysis Targeting Chimeras) and other specialized chemical probes.[1]
The trans stereochemistry of the cyclohexane scaffold imparts a well-defined spatial orientation to the terminal functional groups, a critical feature for optimizing molecular interactions in drug design. The Boc group provides a stable, acid-labile protecting group for the amine, allowing for selective reactions at the hydroxyl position before revealing the nucleophilic amine under specific acidic conditions.[2][3] This orthogonal reactivity is central to its utility in multi-step synthetic strategies.
Diagram 1: Chemical Structure of tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate
A 2D representation of the title compound's molecular structure.
Physicochemical and Spectroscopic Properties
The fundamental properties of a compound are critical for its application in synthesis, dictating choices of solvents, reaction conditions, and purification methods.
Physical Properties
The physical characteristics of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate are summarized below. These values are essential for handling, storage, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 239074-29-4 | [4] |
| Molecular Formula | C₁₂H₂₃NO₃ | [5] |
| Molecular Weight | 229.32 g/mol | [5] |
| Appearance | White to off-white solid | [5][6] |
| Melting Point | 105 - 109 °C | [6] |
| Storage | Store at 2-8°C, desiccated | [7] |
Spectroscopic Data
Spectroscopic analysis confirms the identity and purity of the compound. Key expected signatures are outlined below.
| Spectroscopy | Expected Chemical Shifts / Frequencies |
| ¹H NMR | Signals corresponding to the tert-butyl protons (~1.4 ppm, singlet, 9H), cyclohexane ring protons (broad multiplets, ~1.0-2.0 ppm), the -CH₂OH protons (~3.4 ppm), and the carbamate N-H proton. |
| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the quaternary carbamate carbon (~80 ppm), the carbonyl carbon (~155 ppm), and carbons of the cyclohexane ring and hydroxymethyl group.[8][9] |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (~3300-3400 cm⁻¹), O-H stretch (~3200-3600 cm⁻¹, broad), C-H stretches (~2850-2950 cm⁻¹), and a strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹). |
Synthesis and Manufacturing
The most common and straightforward synthesis of this compound involves the protection of the amino group of the commercially available starting material, trans-4-aminocyclohexanemethanol.
General Synthesis Protocol: Boc Protection
The Boc group is introduced by reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.[10] This reaction is highly efficient and proceeds under mild conditions, making it a staple in organic synthesis.[11]
Step-by-Step Methodology:
-
Dissolution: Dissolve trans-4-aminocyclohexanemethanol in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water, or dichloromethane (DCM).
-
Base Addition: Add a base, such as sodium bicarbonate (NaHCO₃) or triethylamine (Et₃N), to the solution to act as a proton scavenger.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 to 1.2 equivalents) to the stirred mixture at room temperature.
-
Reaction: Allow the reaction to stir at room temperature for several hours (typically 4-12 hours) until Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis indicates the complete consumption of the starting material.
-
Work-up:
-
If using an organic solvent like DCM, wash the reaction mixture with water and brine.
-
If using a THF/water mixture, remove the THF under reduced pressure and extract the aqueous residue with an organic solvent like ethyl acetate.
-
-
Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure product.
Diagram 2: Synthetic Workflow for Boc Protection
A flowchart of the standard synthesis procedure.
Chemical Reactivity and "Basic" Properties
The utility of this molecule stems from the distinct reactivity of its two functional groups. The term "basic properties" primarily refers to the chemical behavior and reactivity of the molecule rather than its Brønsted-Lowry basicity. The carbamate nitrogen's lone pair is delocalized into the carbonyl group, rendering it essentially non-basic. The key reactive sites are the hydroxyl group and the acid-labile Boc group.
Reactivity of the Hydroxyl Group
The primary alcohol is a versatile nucleophile and can undergo a range of standard transformations:
-
Oxidation: It can be oxidized to the corresponding aldehyde or carboxylic acid using various reagents (e.g., PCC, DMP, TEMPO, or Jones oxidation).
-
Esterification/Etherification: It can be acylated to form esters or alkylated to form ethers, allowing for the attachment of other molecular fragments.
-
Activation: The hydroxyl group can be converted into a better leaving group (e.g., a tosylate, mesylate, or halide) to facilitate nucleophilic substitution reactions.
Reactivity of the Boc-Protecting Group: The Deprotection Pathway
The defining characteristic of the Boc group is its stability to a wide range of conditions, including basic, nucleophilic, and reductive environments, while being easily removable under acidic conditions.[2][12] This "orthogonality" is crucial for selective synthesis.[13]
The deprotection is an acid-catalyzed elimination reaction.[14] The mechanism proceeds as follows:
-
Protonation: A strong acid, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), protonates the carbonyl oxygen of the carbamate.[2]
-
Fragmentation: The protonated intermediate is unstable and fragments. The C-O bond cleaves to form a stable tert-butyl cation and an unstable carbamic acid intermediate.[13][14]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide (CO₂) gas and the free primary amine.[2][14]
-
Final State: In the acidic medium, the newly liberated and nucleophilic amine is protonated to form its corresponding ammonium salt (e.g., an ammonium trifluoroacetate or hydrochloride salt).[2][14]
It is critical to perform this reaction in a well-ventilated area or with an open system to allow the evolved CO₂ and gaseous isobutylene (from the deprotonation of the tert-butyl cation) to escape safely.[2][14]
Diagram 3: Acid-Catalyzed Boc Deprotection Mechanism
The mechanistic pathway for removing the Boc protecting group.
Applications in Research and Drug Development
The bifunctional and rigid nature of tert-butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate makes it a highly sought-after building block in modern drug discovery.[5][15]
-
Linker Scaffolds: Its primary application is as a rigid linker. After deprotection of the amine and activation of the hydroxyl group, the molecule can be used to connect two different molecular entities with a defined spatial separation. This is particularly valuable in the synthesis of PROTACs, where it can link a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1]
-
Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[15][16] The cyclohexane core is a common motif in many approved drugs, and this building block provides a convenient entry point for its incorporation.[17]
-
Scaffold for Combinatorial Chemistry: The orthogonal reactivity of its functional groups makes it an ideal scaffold for building chemical libraries. Diverse functionalities can be introduced at either the hydroxyl or the (deprotected) amine position to rapidly generate a series of analogues for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed.
-
Hazards: The compound may cause skin, eye, and respiratory irritation. It can be harmful if swallowed.[7][18][19]
-
Handling: Use in a well-ventilated area, preferably a fume hood.[18] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][20] Avoid creating dust. Wash hands thoroughly after handling.[18]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[20] For long-term stability, storage at 2-8°C under desiccated conditions is recommended.
-
First Aid: In case of contact, rinse the affected area with plenty of water. For eye contact, flush with water for several minutes. If inhaled, move to fresh air. If ingested, rinse mouth with water and seek medical attention.[18][21]
Conclusion
tert-Butyl (trans-4-(hydroxymethyl)cyclohexyl)carbamate is a cornerstone building block for synthetic and medicinal chemists. Its well-defined stereochemistry, robust protecting group strategy, and the orthogonal reactivity of its functional groups provide a reliable and versatile platform for the construction of complex and biologically active molecules. A thorough understanding of its properties, reactivity, and handling is essential for leveraging its full potential in the laboratory and in the development of next-generation therapeutics.
References
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Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
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Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - HCl. Retrieved from [Link]
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Ashworth, I. W., Cox, B. G., & Meyrick, B. (2010). Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). Tert-Butyl Cis-(4-Hydroxymethyl)Cyclohexylcarbamate. Retrieved from [Link]
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Fisher Scientific. (2025). tert-Butyl carbamate Safety Data Sheet. Retrieved from [Link]
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Capot Chemical. (n.d.). MSDS of tert-butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Retrieved from [Link]
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Ark Pharma Scientific Limited. (n.d.). tert-butyl ((1s,4s)-4-(hydroxymethyl)cyclohexyl)carbamate. Retrieved from [Link]
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Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]
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SpectraBase. (n.d.). Tert-butyl cyclohexylcarbamate, N-methyl-. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl (trans-4-hydroxymethylcyclohexylmethyl)carbamate. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
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Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
- Google Patents. (n.d.). CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.
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Galić, N., Jarak, I., & Dedić, A. (2020). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Acta Pharmaceutica, 70(3), 267–290. [Link]
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ResearchGate. (n.d.). An enantiodivergent synthesis of N-Boc-protected (R)- and (S)-4-amino cyclopent-2-en-1-one. Retrieved from [Link]
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